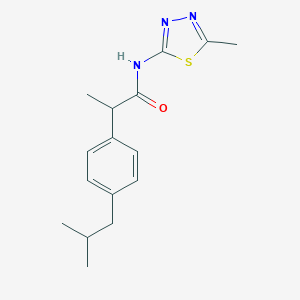
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as IBPT and is a member of the thiadiazole family of compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of IBPT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. This leads to the disruption of essential cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
IBPT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has also been found to have a positive effect on lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBPT has several advantages for use in lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in certain experiments.
Direcciones Futuras
There are several future directions for research on IBPT, including:
1. Investigating its potential applications in the development of new drugs for the treatment of bacterial, fungal, and viral infections.
2. Exploring its potential use in the treatment of metabolic disorders such as diabetes and obesity.
3. Studying its potential as a natural pesticide for use in agriculture.
4. Investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring its potential as a therapeutic agent for the treatment of cancer.
In conclusion, IBPT is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its diverse range of biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for its exploration.
Métodos De Síntesis
The synthesis of IBPT involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid to form 4-isobutylthiosemicarbazone. This compound is then reacted with methyl iodide to form 2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Aplicaciones Científicas De Investigación
IBPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C16H21N3OS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(20)17-16-19-18-12(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,19,20) |
Clave InChI |
ITMYVGBVWNHRNL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



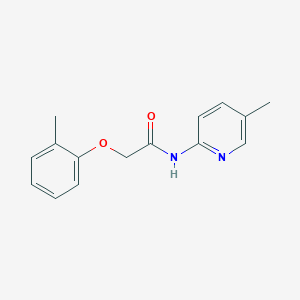
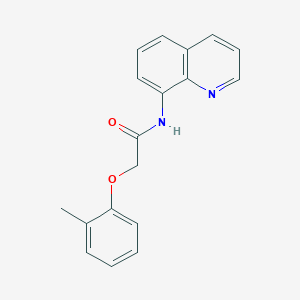
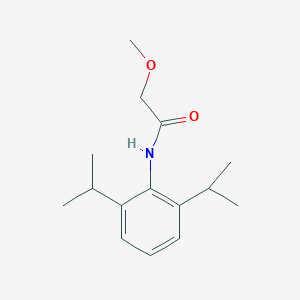
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)
![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
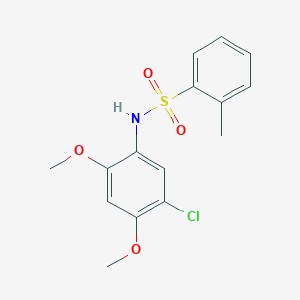
![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)